molecular formula C11H12O2S B2636088 2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide CAS No. 13189-17-8

2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide

Cat. No.: B2636088
CAS No.: 13189-17-8
M. Wt: 208.28
InChI Key: WOOJHNTVFKIULA-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide” is a chemical compound with the linear formula C11H12O2S . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=S(C1=C2C=CC=C1)C(C)(C)CC2=O and the InChI string 1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3 . These representations provide a detailed view of the compound’s structure.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 177.20 g/mol . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Photocycloaddition Reactions

The compound has been involved in photocycloaddition reactions, demonstrating regiospecific and stereospecific reactions with different chemicals. For example, it undergoes regiospecific photocycloaddition to 2-chloroacrylonitrile and stereospecific photocycloaddition to ethylidenemalononitrile, showcasing its potential in creating complex molecular structures through light-induced processes (Margaretha et al., 2007).

Synthesis of Complex Molecules

It serves as a precursor in the synthesis of complex molecules, such as 4,10-dihydro-4,10-dioxo-1H[1]benzothiopyrano[3,2-B]pyridine and 7-oxo-7,13-dihydro[1]benzothiopyrano[2,3-b]-1,5-benzodiazepine. These syntheses highlight the compound's versatility in creating heterocyclic compounds with potential biological activities (Nakazumi et al., 1985).

Optical Properties and Applications

Research has also focused on the optical properties and applications of derivatives, such as the synthesis of novel spiro compounds that exhibit near-infrared absorption bands upon UV irradiation. This indicates potential applications in materials science, particularly in the development of optical materials with specific light absorption characteristics (Watanabe et al., 1990).

Reactions with Amines

Studies have also explored its reactions with various amines, leading to the formation of novel alkylamino and arylamino derivatives. These reactions are crucial for the development of new synthetic pathways and the creation of compounds with potential pharmaceutical applications (Watanabe et al., 1988).

Properties

IUPAC Name

2,2-dimethyl-1-oxo-3H-thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOJHNTVFKIULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2S1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-17-8
Record name 2,2-dimethyl-3,4-dihydro-2H-1lambda4-benzothiopyran-1,4-dione
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